molecular formula C19H19Br2NO2 B12515237 3,6-Bis(3-bromopropoxy)acridine

3,6-Bis(3-bromopropoxy)acridine

Cat. No.: B12515237
M. Wt: 453.2 g/mol
InChI Key: JFKLPQNTWSSLSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-bromopropoxy)acridine typically involves the reaction of acridine with 3-bromopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(3-bromopropoxy)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Scientific Research Applications

3,6-Bis(3-bromopropoxy)acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(3-bromopropoxy)acridine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19Br2NO2

Molecular Weight

453.2 g/mol

IUPAC Name

3,6-bis(3-bromopropoxy)acridine

InChI

InChI=1S/C19H19Br2NO2/c20-7-1-9-23-16-5-3-14-11-15-4-6-17(24-10-2-8-21)13-19(15)22-18(14)12-16/h3-6,11-13H,1-2,7-10H2

InChI Key

JFKLPQNTWSSLSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCBr)C=C21)OCCCBr

Origin of Product

United States

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